Ethyl 4-[3-(4-methylpiperazinomethyl)phenyl]-4-oxobutyrate
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Overview
Description
Ethyl 4-[3-(4-methylpiperazinomethyl)phenyl]-4-oxobutyrate is a useful research compound. Its molecular formula is C18H26N2O3 and its molecular weight is 318.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Hydrogenation Studies
Ethyl 4-[3-(4-methylpiperazinomethyl)phenyl]-4-oxobutyrate has been studied in the context of hydrogenation reactions. Research by Slavinska et al. (2006) focused on hydrogenating ethyl esters of 4-phenyl- and (2-furyl)-substituted 2,4-dioxobutyric acids, leading to the formation of ethyl 4-R-2-hydroxy-4-oxobutyrates. The process used palladium black as a catalyst, resulting in significant yields of the phenyl derivative (Slavinska et al., 2006).
Antibacterial Activity
Patel et al. (2011) synthesized various ethyl-2-substituted phenyl hydrazono-3-oxobutyrate compounds and evaluated their antimicrobial activity against several bacterial and fungal species. The compounds were recognized based on analytical and spectral data and showed promising antibacterial properties (Patel, Patel & Shah, 2011).
Similarly, Kucukguzel et al. (1999) investigated ethyl 2-arylhydrazono-3-oxobutyrates for their antimicrobial properties. These compounds were tested against various bacterial strains and fungi, with some showing significant activity against Staphylococcus aureus (Kucukguzel et al., 1999).
Enzyme-Catalyzed Asymmetric Synthesis
Xia et al. (2013) explored the enzyme-catalyzed asymmetric synthesis of optically active esters using ethyl 4-phenyl-4-oxobutyrate. This research demonstrated the high enantioselectivity of certain microorganisms in reducing this compound to its hydroxy derivative, showcasing its potential in pharmaceutical intermediates (Xia et al., 2013).
Biosynthesis in Winemaking
Fagan et al. (1981) studied the biosynthesis of gamma-substituted-gamma-butyrolactones in film sherries, involving ethyl 4-oxobutyrate. This research confirmed pathways for the formation of various compounds in sherry, indicating the role of this chemical in the winemaking process (Fagan, Kepner & Webb, 1981).
Synthesis and Characterization of Derivatives
Several studies have focused on synthesizing and characterizing derivatives of ethyl 4-oxobutyrate. For instance, Stachulski (1991) described a synthetic scheme for converting ethyl 2-hydroxyimino-3-oxobutyrate into various derivatives, demonstrating the versatility of this compound in synthetic chemistry (Stachulski, 1991).
Pharmaceutical Intermediates
Danel et al. (1996) synthesized ethyl 2-alkyl-4-aryl-3-oxobutyrates for the development of novel anti-HIV-1 agents. These compounds showed promising activity against HIV-1, highlighting the pharmaceutical significance of ethyl 4-oxobutyrate derivatives (Danel et al., 1996).
Mechanism of Action
While the specific mechanism of action for Ethyl 4-[3-(4-methylpiperazinomethyl)phenyl]-4-oxobutyrate is not provided, similar compounds have shown promising neuroprotective and anti-inflammatory properties . These compounds have exhibited significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . They also showed promising neuroprotective activity by reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Properties
IUPAC Name |
ethyl 4-[3-[(4-methylpiperazin-1-yl)methyl]phenyl]-4-oxobutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c1-3-23-18(22)8-7-17(21)16-6-4-5-15(13-16)14-20-11-9-19(2)10-12-20/h4-6,13H,3,7-12,14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVKZXXWGQOXSCQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=CC=CC(=C1)CN2CCN(CC2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20643458 |
Source
|
Record name | Ethyl 4-{3-[(4-methylpiperazin-1-yl)methyl]phenyl}-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20643458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898789-47-4 |
Source
|
Record name | Ethyl 4-{3-[(4-methylpiperazin-1-yl)methyl]phenyl}-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20643458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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